molecular formula C18H18ClNO5S B11116100 4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

4-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11116100
M. Wt: 395.9 g/mol
InChI Key: SLYGRFGRTDLUOO-UHFFFAOYSA-N
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Description

3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a chlorophenyl group, an ethoxycarbonyl group, and a methylthiophene moiety

Preparation Methods

The synthesis of 3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through an esterification reaction.

    Formation of the Methylthiophene Moiety: The thiophene ring is synthesized and functionalized with a methyl group.

    Coupling Reactions: The chlorophenyl, ethoxycarbonyl, and methylthiophene intermediates are coupled together using carbamoylation reactions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can be compared with other similar compounds, such as:

    4-Chlorocinnamic Acid: Shares the chlorophenyl group but lacks the thiophene and ethoxycarbonyl moieties.

    3-(4-Chlorophenyl)propanoic Acid: Similar structure but without the thiophene and ethoxycarbonyl groups.

    4-Bromocinnamic Acid: Similar to 4-chlorocinnamic acid but with a bromine atom instead of chlorine.

The uniqueness of 3-{[4-(4-CHLOROPHENYL)-3-(ETHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18ClNO5S

Molecular Weight

395.9 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-3-ethoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H18ClNO5S/c1-3-25-18(24)16-15(11-4-6-12(19)7-5-11)10(2)26-17(16)20-13(21)8-9-14(22)23/h4-7H,3,8-9H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

SLYGRFGRTDLUOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CCC(=O)O

Origin of Product

United States

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